4-Bromo-8-chloro-5-methoxyquinoline
Overview
Description
“4-Bromo-8-chloro-5-methoxyquinoline” is a chemical compound with the empirical formula C10H7BrClNO . It has a molecular weight of 272.53 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound is BrC1=C (C (OC)=CC=C2Cl)C2=NC=C1
. The InChI representation is 1S/C10H7BrClNO/c1-14-8-3-2-7 (12)10-9 (8)6 (11)4-5-13-10/h2-5H,1H3
.
Scientific Research Applications
Chemosensor Development
4-Bromo-8-chloro-5-methoxyquinoline and its derivatives have been explored in the development of chemosensors. A notable example is the study of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which showed selective response to Cd2+ ions, making it potentially useful in measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).
Synthesis and Characterization
The compound has been the subject of various synthetic and characterization studies. For instance, the synthesis of 4-Chloro-8-methoxyquinoline was achieved from 2-anisidine and diethyl(ethoxymethylene) malonate, providing insights into reaction conditions and product confirmation through NMR and MS (Jiang Jia-mei, 2010).
Reactivity and Compound Formation
Studies have also focused on understanding the reactivity of the quinoline ring system. Bromoquinolines, including 5-bromo-3-methoxyquinoline, were used to synthesize biaryl systems, revealing significant differences in reactivity based on the electron distribution around the quinoline ring-system (Håheim et al., 2019).
Antimicrobial Research
Some derivatives of 4-Bromo-8-chloro-5-methoxyquinoline have shown promising antimicrobial properties. For instance, the synthesis of 4-chloro-8-methoxyquinoline-2(1H)-one and its characterization indicated good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
Molecular Docking Studies
Molecular docking studies involving derivatives of this compound have been conducted to understand inhibitory activity against targets like DNA gyrase and Lanosterol 14 α-demethylase. Such research contributes to the understanding of how these compounds interact with biological targets at the molecular level (Murugavel et al., 2017).
Synthesis of Antibiotics
Research into the synthesis of halogenated quinolines, including derivatives of 4-Bromo-8-chloro-5-methoxyquinoline, has been significant in the field of antimicrobial drug discovery. These compounds serve as key building blocks in the synthesis of novel antibiotics (Flagstad et al., 2014).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 - H318 . The precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . The compound is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
properties
IUPAC Name |
4-bromo-8-chloro-5-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYFKPZAHJIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670952 | |
Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-chloro-5-methoxyquinoline | |
CAS RN |
1189107-37-6 | |
Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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